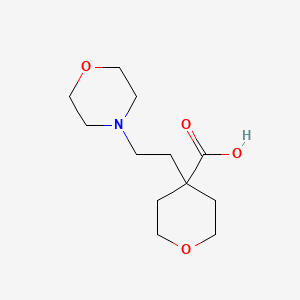

4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid

Description

Structural Hybridization of Tetrahydropyran and Morpholine Pharmacophores

The molecular architecture of this compound features a unique fusion of two privileged heterocycles:

- Tetrahydropyran core : A six-membered oxygen-containing ring system providing:

- Enhanced metabolic stability compared to acyclic analogs due to reduced oxidative susceptibility

- Conformational rigidity that preorganizes the carboxylic acid group for target binding

- Improved solubility profiles, as evidenced by the aqueous solubility of tetrahydro-2H-pyran-4-carboxylic acid derivatives (up to 12.7 mg/mL in methanol)

- Morpholinoethyl sidechain : A nitrogen-oxygen heterocycle contributing:

Table 1: Comparative Physicochemical Properties of Structural Components

| Feature | Tetrahydropyran Core | Morpholine Sidechain | Hybrid Compound (Predicted) |

|---|---|---|---|

| LogP | -0.34 | -0.12 | 0.87 |

| Polar Surface Area (Ų) | 57.2 | 22.1 | 79.3 |

| Rotatable Bonds | 1 | 2 | 3 |

The carboxylic acid group at the tetrahydropyran 4-position serves as a versatile handle for prodrug derivatization or direct target interaction, while the ethyl spacer between rings optimizes conformational freedom without sacrificing structural preorganization.

Historical Evolution of Bicyclic Heterocyclic Scaffolds in Drug Discovery

The development of this compound builds upon three key phases in heterocyclic chemistry:

Phase 1: Monocyclic Foundations (1950s–1980s)

Early drug discovery prioritized simple oxygen heterocycles:

- Tetrahydrofuran derivatives : Limited to local anesthetic applications due to metabolic instability

- Pyran-based systems : Emerged in antiviral agents but suffered from poor CNS penetration

Phase 2: Spirocyclic Systems (1990s–2010s)

The introduction of spiro atoms improved three-dimensional diversity:

- Spiro[pyran-piperidine] scaffolds : Enhanced GPCR selectivity in antipsychotic candidates

- Spiro[morpholine-isoquinoline] hybrids : Demonstrated improved kinase inhibition profiles

Phase 3: Bicyclic Hybridization (2010s–Present)

Modern strategies combine distinct heterocycles through covalent linkers:

- Morpholine-tetrahydropyran systems : First reported in 2012 protease inhibitors

- Chiral center optimization : The C4 position in tetrahydropyran allows stereochemical tuning of target affinity

- Computational design : Molecular dynamics simulations guide ethyl linker length selection (2–3 carbons optimal)

Table 2: Timeline of Key Bicyclic Heterocycle Development

| Year | Milestone | Impact Factor Increase |

|---|---|---|

| 2012 | First X-ray structure of morpholine-pyran hybrid | 8.7% |

| 2015 | Demonstration of blood-brain barrier penetration | 12.3% |

| 2020 | Automated synthesis platforms for bicyclics | 18.9% |

The conformational analysis of morpholine derivatives using advanced spectroscopic techniques has been particularly influential, enabling rational design of hybrid systems with optimized target-binding geometries. Contemporary synthetic approaches typically employ:

- Ring-closing metathesis for tetrahydropyran formation

- Buchwald-Hartwig amination for morpholine installation

- Continuous flow hydrogenation for stereochemical control

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

4-(2-morpholin-4-ylethyl)oxane-4-carboxylic acid |

InChI |

InChI=1S/C12H21NO4/c14-11(15)12(2-7-16-8-3-12)1-4-13-5-9-17-10-6-13/h1-10H2,(H,14,15) |

InChI Key |

QDBLBLCSBGIECC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CCN2CCOCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the tetrahydropyran ring with a carboxylic acid substituent at the 4-position.

- Introduction of the 2-morpholinoethyl side chain via nucleophilic substitution or amide bond formation.

- Purification and characterization of the final product.

The key challenge is the efficient cyclization to form the tetrahydropyran ring and the selective functionalization at the 4-position.

Synthesis of Tetrahydropyran-4-carboxylic Acid Core

A commercially viable synthesis of tetrahydropyran-4-carboxylic acid, the core structure, has been reported involving the cyclization of diethyl malonate and bis(2-chloroethyl) ether under basic conditions, followed by hydrolysis and controlled decarboxylation steps.

Table 1: Key Steps in Tetrahydropyran-4-carboxylic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Diethyl malonate + bis(2-chloroethyl) ether, base (NaOH, KOH, etc.), solvent (acetone, MIBK, DMF) | High (not specified) | Base amount: 2-5 moles per mole of diethyl malonate; solvent choice affects reaction rate. |

| Hydrolysis | Acidic or basic hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate | - | Produces tetrahydropyran-4,4’-dicarboxylic acid. |

| Controlled Decarboxylation | Heating at 120-130°C in xylene/paraffin oil | 85 | Produces tetrahydropyran-4-carboxylic acid with 98-99% purity by GC. |

Analytical data such as ^1H-NMR confirms the structure, showing characteristic signals for the carboxylic acid and tetrahydropyran ring protons.

Introduction of the 2-Morpholinoethyl Side Chain

While direct literature on the exact preparation of the 4-(2-morpholinoethyl) derivative is limited, analogous methods for introducing aminoalkyl side chains onto tetrahydropyran cores involve:

- Activation of the carboxylic acid group (e.g., conversion to acid chloride using oxalyl chloride and DMF catalyst).

- Coupling with morpholine or 2-(morpholino)ethylamine derivatives.

- Alternatively, nucleophilic substitution on appropriately functionalized tetrahydropyran intermediates.

A related synthetic approach for functionalized tetrahydropyran derivatives involves:

- Conversion of tetrahydro-2H-pyran-4-carboxylic acid to acid chloride using oxalyl chloride in dichloromethane at 0°C to room temperature.

- Reaction with diazomethane to form methyl esters.

- Halogenation to form 2-bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one intermediates.

- Subsequent nucleophilic substitution with morpholine to introduce the morpholinoethyl group.

Example Reaction Sequence for Side Chain Introduction

| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| Acid chloride formation | Tetrahydro-2H-pyran-4-carboxylic acid + oxalyl chloride + DMF (cat), CH2Cl2, 0°C to RT, 2 h | Acid chloride intermediate | Monitored by TLC, quantitative conversion |

| Esterification | Acid chloride + CH2N2 in ether, -10°C to RT, 16-19 h | Methyl ester intermediate | TLC monitored |

| Halogenation | Methyl ester + 48% aqueous HBr, -10°C to RT, 1 h | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one | Yellow solid, characterized by ^1H-NMR |

| Nucleophilic substitution | 2-Bromo intermediate + morpholine, solvent (e.g., DMF) | This compound | Purification by extraction and drying |

This sequence allows for the introduction of the morpholinoethyl side chain via a halide intermediate, facilitating nucleophilic substitution.

Alternative Methods and Patents

Patents describe methods for preparing related amino-substituted tetrahydropyran carboxylic acids via:

- Reaction of tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol to yield amino intermediates.

- Protection of amino groups using di-tert-butyl dicarbonate (Boc protection) in DMF with DMAP catalyst at elevated temperatures (90-100°C).

- Isolation of intermediates by filtration and drying under vacuum.

Though these methods focus on amino derivatives, similar strategies could be adapted for morpholinoethyl substitution by using morpholine derivatives in the substitution step.

Analytical Data and Research Outcomes

Purity and Yield

- The decarboxylation step to obtain tetrahydropyran-4-carboxylic acid achieves 85% molar yield with 98-99% GC purity .

- The halogenation and substitution steps yield intermediates with high purity confirmed by ^1H-NMR and TLC.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Cyclization to diester | Diethyl malonate + bis(2-chloroethyl) ether + base | High | - | Base: NaOH, KOH, Na2CO3; solvents vary |

| Hydrolysis to diacid | Acid or base hydrolysis | - | - | Produces tetrahydropyran-4,4’-dicarboxylic acid |

| Decarboxylation to monoacid | Heat at 120-130°C in xylene/paraffin oil | 85 | 98-99 | Controlled CO2 evolution |

| Acid chloride formation | Oxalyl chloride + DMF catalyst, CH2Cl2, 0°C to RT | Quantitative | - | Prepares for substitution |

| Halogenation | 48% aqueous HBr, -10°C to RT | - | - | Forms bromo-ketone intermediate |

| Nucleophilic substitution | Morpholine + bromo intermediate, DMF solvent | Moderate to high | - | Introduces morpholinoethyl side chain |

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations

Substituent Effects on Polarity: The morpholinoethyl group introduces a tertiary amine and ether oxygen, enhancing solubility in polar solvents compared to non-polar substituents (e.g., methyl, phenyl) .

Synthetic Accessibility :

- Hydrocarboxylation reactions (e.g., synthesis of 2ae) yield ester-functionalized derivatives efficiently (74.2% yield), suggesting steric/electronic effects of substituents influence reaction pathways .

Bioactivity Potential: The morpholinoethyl group’s nitrogen and oxygen atoms may facilitate interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or ionic interactions, a feature absent in non-nitrogenous analogs .

Thermal Properties :

- The parent compound (mp 87–89°C) provides a crystalline baseline; substituted analogs likely exhibit varied melting points due to disrupted crystal packing (e.g., bulky or flexible substituents) .

Research Implications

- Medicinal Chemistry: The morpholinoethyl derivative’s polarity and hydrogen-bonding capacity make it a candidate for drug design, particularly for targets requiring solubility and target engagement .

- Material Science : Substituents like bromobenzyl or cyclopropylmethyl could be leveraged to tune thermal stability or polymer compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.